4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multistep chemical reactions, including nucleophilic substitution, cyclization, and functional group transformations. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized to explore anti-inflammatory and analgesic agents, demonstrating the diversity of synthetic strategies that can be applied to pyrimidine chemistry (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The analysis of molecular structures typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside computational methods to elucidate the arrangement of atoms within a molecule. The structure-activity relationship (SAR) studies of compounds such as piperazin-1-yl substituted heterobiaryls provide insights into how structural features affect binding affinity and biological activity, which is crucial for understanding the molecular basis of a compound's properties (Strekowski et al., 2016).
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
A study synthesized novel compounds derived from visnaginone and khellinone, aiming to explore their anti-inflammatory and analgesic properties. These compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/COX-2) and demonstrated analgesic and anti-inflammatory activities, suggesting potential for therapeutic application in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity Against Cancer Cell Lines
Another research focused on the synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. Certain compounds within this series exhibited promising antiproliferative effects, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antineoplastic Tyrosine Kinase Inhibitor for Chronic Myelogenous Leukemia
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is in clinical trials for treating chronic myelogenous leukemia (CML). The study on its metabolism in CML patients identified the main metabolic pathways, providing insights into its pharmacokinetics and potential therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).
Antiemetic Agents
Research on 4-piperazinopyrimidines revealed their pharmacological profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds, in particular, were highlighted for their potent antiemetic activity, suggesting their potential for clinical application as antiemetic agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Antiviral Agents
A series of 6-(arylthio)uracils and related derivatives were synthesized and evaluated for their antiviral activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). Some compounds showed marginal activity, contributing to the ongoing search for effective antiviral therapies (El-Emam, Massoud, El-Bendary, & El-Sayed, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-24-4-6-25(7-5-24)19-13-20(23-14-22-19)26-8-10-27(11-9-26)21(28)16-2-3-17-18(12-16)30-15-29-17/h2-3,12-14H,4-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQIZYWHACVPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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